molecular formula C16H23FN2O B4694761 1-(3-fluorobenzyl)-4-pentanoylpiperazine

1-(3-fluorobenzyl)-4-pentanoylpiperazine

Cat. No.: B4694761
M. Wt: 278.36 g/mol
InChI Key: VTPDSUQCVDLHMZ-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-4-pentanoylpiperazine is a piperazine derivative featuring a 3-fluorobenzyl group at the 1-position and a pentanoyl (five-carbon acyl) chain at the 4-position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. The 3-fluorobenzyl moiety enhances lipophilicity and metabolic stability, while the pentanoyl group balances solubility and membrane permeability. This compound is hypothesized to target neurological or oncological pathways, given structural similarities to known bioactive molecules .

Properties

IUPAC Name

1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c1-2-3-7-16(20)19-10-8-18(9-11-19)13-14-5-4-6-15(17)12-14/h4-6,12H,2-3,7-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPDSUQCVDLHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Fluorinated Benzyl Groups

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Formula Key Features Biological Activity (If Known) Reference
1-(3-Fluorobenzyl)-4-pentanoylpiperazine 3-Fluorobenzyl (1), pentanoyl (4) C₁₇H₂₄FN₃O Balanced lipophilicity/solubility; acyl chain Hypothesized CNS/oncology targets N/A
1-Benzyl-4-(3-fluorobenzyl)piperazine Benzyl (1), 3-fluorobenzyl (4) C₁₈H₂₁FN₂ Dual benzyl groups; no acyl chain Not reported
1-(4-Fluorobenzyl)piperazine derivatives 4-Fluorobenzyl (1), varied (4) Varies 4-F substitution; kinase inhibitor fragments Tyrosinase inhibition (IC₅₀ = 0.18 µM)
1-(2-Fluorophenyl)piperazine triazoles 2-Fluorophenyl (1), triazole (4) C₁₇H₁₅F₄N₃ Triazole ring; 2-F substitution Anticancer (synthesis focus)
1-(3-Trifluoromethylphenyl)piperazine 3-Trifluoromethylphenyl (1) C₁₁H₁₃F₃N₂ Strong electron-withdrawing group Not reported

Functional Group Impact on Properties

  • Fluorine Position: 3-Fluorobenzyl (target compound): Enhances metabolic stability and π-π stacking in hydrophobic pockets compared to 2- or 4-fluoro analogues . 4-Fluorobenzyl: Used in tyrosinase inhibitors (e.g., compound 26, IC₅₀ = 0.18 µM) and kinase inhibitors, suggesting positional sensitivity in enzyme binding .
  • 4-Position Substituents: Pentanoyl: The acyl chain may improve solubility compared to benzyl or trifluoromethyl groups while maintaining moderate lipophilicity for membrane penetration. Benzyl/Triazole: Benzyl groups increase hydrophobicity, while triazoles introduce hydrogen-bonding capability, affecting target selectivity . Trifluoromethyl: Enhances electron-withdrawing effects and lipophilicity but may reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorobenzyl)-4-pentanoylpiperazine
Reactant of Route 2
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1-(3-fluorobenzyl)-4-pentanoylpiperazine

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